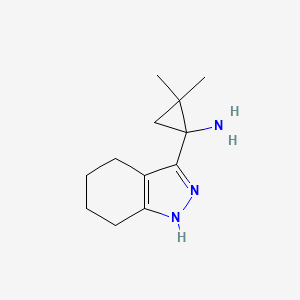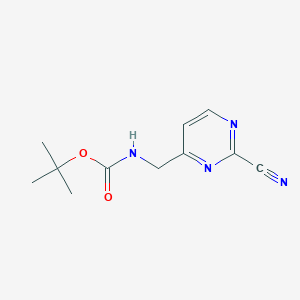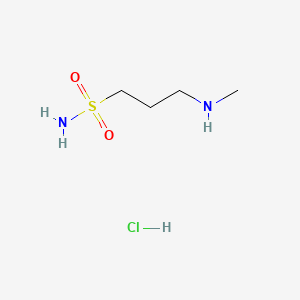
3-(Methylamino)propane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H12N2O2S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .
Méthodes De Préparation
The synthesis of 3-(Methylamino)propane-1-sulfonamide hydrochloride typically involves a multi-step process. One common synthetic route starts with the reaction of propane-1-sulfonyl chloride with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(Methylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Methylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical assays and as a reference standard in analytical techniques.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
3-(Methylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
Sulfanilamide: Both compounds contain the sulfonamide group, but this compound has a different structure and specific applications.
Methiopropamine: This compound is structurally related but has different pharmacological properties and uses.
Procaine: Another compound with a similar functional group but used primarily as a local anesthetic.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H13ClN2O2S |
|---|---|
Poids moléculaire |
188.68 g/mol |
Nom IUPAC |
3-(methylamino)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3,(H2,5,7,8);1H |
Clé InChI |
QRJRWXONVJPYIX-UHFFFAOYSA-N |
SMILES canonique |
CNCCCS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
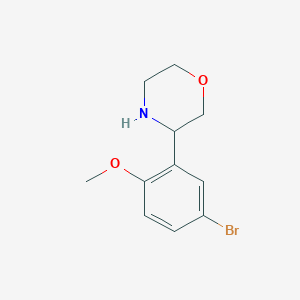
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
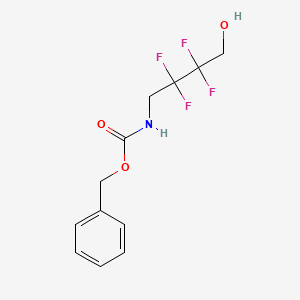
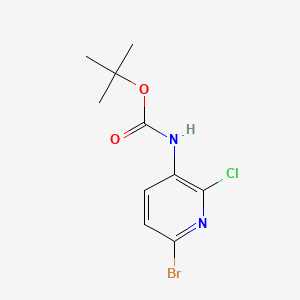
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
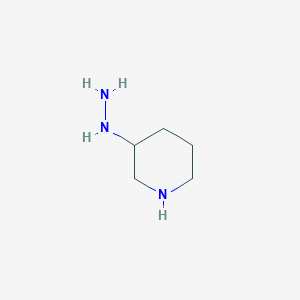
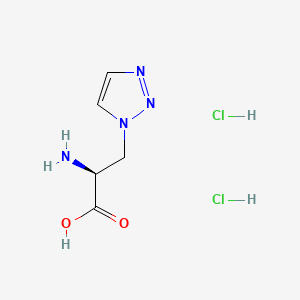
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)

